5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Group:
Sulfonylation: The phenylsulfonyl group is introduced by reacting the intermediate with phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base such as triethylamine (Et3N).
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, involving the reaction of the intermediate with formaldehyde (HCHO) and a primary amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)butanoic acid
- 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)hexanoic acid
- 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)heptanoic acid
Uniqueness
5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid is unique due to its specific combination of trifluoromethyl and phenylsulfonyl groups, which confer distinct chemical and physical properties. This combination allows for unique interactions with biological targets and enhances the compound’s potential for various applications in research and industry.
Properties
Molecular Formula |
C12H14F3NO4S |
---|---|
Molecular Weight |
325.31 g/mol |
IUPAC Name |
4-(benzenesulfonamidomethyl)-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C12H14F3NO4S/c13-12(14,15)9(6-7-11(17)18)8-16-21(19,20)10-4-2-1-3-5-10/h1-5,9,16H,6-8H2,(H,17,18) |
InChI Key |
MELJVCIFVMLMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.